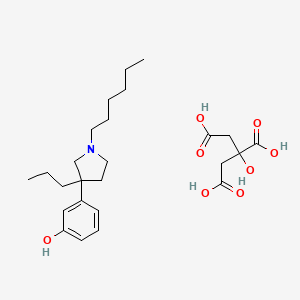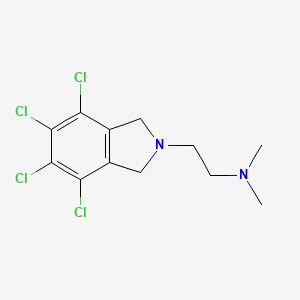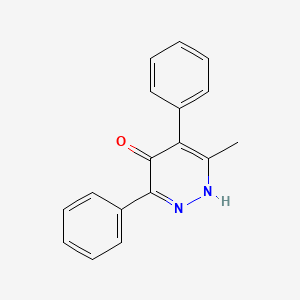![molecular formula C17H18N6O4S B12918256 ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 19270-40-7](/img/structure/B12918256.png)
ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate pyridine and pyrazine derivatives.
Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the pyrido[2,3-b]pyrazine intermediate with 4-sulfamoylbenzylamine under suitable conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the carbamate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
相似化合物的比较
Similar Compounds
- Ethyl {3-(4-chlorophenyl)-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
- Ethyl {2,3-diphenyl-8-[(4-sulfamoylbenzyl)amino]pyrido[2,3-b]pyrazin-6-yl}carbamate
Uniqueness
Ethyl (8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific structural features, such as the presence of the sulfamoylbenzyl group and the pyrido[2,3-b]pyrazine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
19270-40-7 |
|---|---|
分子式 |
C17H18N6O4S |
分子量 |
402.4 g/mol |
IUPAC 名称 |
ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C17H18N6O4S/c1-2-27-17(24)23-14-9-13(15-16(22-14)20-8-7-19-15)21-10-11-3-5-12(6-4-11)28(18,25)26/h3-9H,2,10H2,1H3,(H2,18,25,26)(H2,20,21,22,23,24) |
InChI 键 |
IOPPEPXCIKHQMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=NC2=NC=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)

![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)




